6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
CAS No.: 562792-65-8
Cat. No.: VC4295146
Molecular Formula: C12H6Cl2N2OS
Molecular Weight: 297.15
* For research use only. Not for human or veterinary use.
![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde - 562792-65-8](/images/structure/VC4295146.png)
Specification
CAS No. | 562792-65-8 |
---|---|
Molecular Formula | C12H6Cl2N2OS |
Molecular Weight | 297.15 |
IUPAC Name | 6-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Standard InChI | InChI=1S/C12H6Cl2N2OS/c13-8-2-1-7(5-9(8)14)11-10(6-17)16-3-4-18-12(16)15-11/h1-6H |
Standard InChI Key | RJWZSYSXCOBYKA-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=C(N3C=CSC3=N2)C=O)Cl)Cl |
Introduction
6-(3,4-Dichlorophenyl)imidazo[2,1-b] thiazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[2,1-b] thiazole class. This compound features a unique fusion of an imidazole and thiazole ring system with a 3,4-dichlorophenyl group at the 6-position and an aldehyde functional group at the 5-position. Such structural motifs are often associated with significant biological activity, making these compounds valuable in medicinal chemistry and drug discovery.
Structural Features
The structure of this compound is characterized by:
-
Substituents:
-
A 3,4-dichlorophenyl group at the 6-position.
-
A formyl group (-CHO) at the 5-position.
-
This dual substitution pattern enhances its chemical reactivity and potential for interaction with biological targets.
Synthesis Pathways
While specific synthesis details for this compound were not directly available in the provided sources, imidazo[2,1-b] thiazoles are generally synthesized through:
-
Cyclization Reactions: Combining thioamides or thioureas with α-halo ketones or aldehydes.
-
Functionalization: Post-cyclization modifications to introduce specific substituents like dichlorophenyl groups or aldehydes.
For instance:
-
A typical method involves reacting a thioamide with an appropriate halogenated precursor under basic or acidic conditions to form the fused ring system.
-
Substituents like dichlorophenyl groups can be introduced via electrophilic aromatic substitution or coupling reactions.
Biological Activity
Imidazo[2,1-b] thiazoles are known for their diverse pharmacological properties. Although specific data on 6-(3,4-Dichlorophenyl)imidazo[2,1-b] thiazole-5-carbaldehyde is limited in the sources provided, related compounds exhibit:
-
Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt enzymatic pathways.
-
Anticancer Potential: Some derivatives inhibit cancer cell proliferation by targeting kinases or inducing apoptosis.
-
Anti-inflammatory Effects: Through inhibition of pro-inflammatory mediators like cyclooxygenase (COX) enzymes.
Analytical Characterization
The identification and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): For structural elucidation of carbon and hydrogen environments.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): To confirm functional groups like aldehydes (-CHO).
-
X-Ray Crystallography: For precise molecular geometry.
Potential Applications
The unique structure of this compound makes it a candidate for:
-
Drug Development:
-
As a lead compound for designing antimicrobial agents.
-
Potential anticancer agents targeting specific pathways.
-
-
Chemical Probes:
-
Useful in studying enzyme interactions due to its aldehyde functionality.
-
-
Material Science:
-
As a precursor for functional materials with electronic or optical properties.
-
Limitations and Future Research Directions
While promising, further research is needed to explore:
-
The detailed mechanism of action in biological systems.
-
Structure-activity relationships (SAR) to optimize therapeutic efficacy.
-
Toxicological profiles and pharmacokinetics for safe application.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume